molecular formula C13H9N5O5 B5062057 N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B5062057
M. Wt: 315.24 g/mol
InChI Key: ILLWCOJYYMIEKF-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: is a complex organic compound characterized by its unique structure, which includes nitro groups and a benzoxadiazole ring

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5/c1-7-2-3-8(6-11(7)17(19)20)14-10-5-4-9-12(16-23-15-9)13(10)18(21)22/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLWCOJYYMIEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:

    Amination: The nitro compound is then subjected to amination, where an amine group is introduced. This can be done using reagents like ammonia or amines under controlled conditions.

    Cyclization: The formation of the benzoxadiazole ring is achieved through cyclization reactions, often involving the use of dehydrating agents or catalysts to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups under the influence of electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Halogens, sulfonic acids, and other electrophiles.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a fluorescent probe due to the presence of the benzoxadiazole ring, which exhibits fluorescence properties. It can be employed in imaging studies to track biological processes at the molecular level.

Medicine

Potential applications in medicine include the development of new drugs or diagnostic agents. The compound’s ability to interact with biological molecules makes it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the nitro and benzoxadiazole groups.

Mechanism of Action

The mechanism by which N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzoxadiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-nitrophenyl)-4-nitroaniline
  • 4-methyl-3-nitrophenyl-2,1,3-benzoxadiazole

Uniqueness

Compared to similar compounds, N-(4-methyl-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine stands out due to the presence of both nitro groups and the benzoxadiazole ring, which confer unique chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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